N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClFN5OS and its molecular weight is 397.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a compound that has been explored in the synthesis of various carboxamide derivatives with potential cytotoxic activities. These derivatives have shown significant growth inhibitory properties against a range of cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds have demonstrated potent cytotoxicity, with IC50 values less than 10 nM. This highlights the compound's role in the development of potential anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003; Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Antipsychotic Potential
Research has indicated that certain derivatives of this compound may have antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique mechanism suggests its potential application in the development of new antipsychotic medications that could offer benefits over currently available treatments, particularly in terms of side effects related to dopamine receptor interaction (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Antibacterial and Antitumor Applications
Further investigations into derivatives of this compound have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. Additionally, some derivatives have been evaluated for their antitumor activity, offering insights into the compound's versatility in medicinal chemistry applications (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Synthesis and Structural Analysis
The compound's derivatives have also been synthesized and analyzed for their structural characteristics, including crystal structure determination. These studies provide crucial information on the molecular configuration and potential interaction mechanisms with biological targets, contributing to the understanding of its pharmacological activities (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS.ClH/c1-11-9-14(22(4)20-11)16(24)23(8-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,7-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDPKLXZQSMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.